molecular formula C19H20N2O4 B2400058 10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899742-73-5

10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2400058
CAS No.: 899742-73-5
M. Wt: 340.379
InChI Key: IZAQXATZCSJOKQ-UHFFFAOYSA-N
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Description

10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex organic compound with a unique structure that includes methoxy groups, a phenyl ring, and a fused oxadiazocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as methoxy-substituted phenyl derivatives and oxadiazocin precursors. Common synthetic routes include:

    Nitration and Reduction: Starting from methoxybenzene, nitration followed by reduction can yield methoxyaniline derivatives.

    Cyclization Reactions: These intermediates undergo cyclization reactions to form the oxadiazocin ring system.

    Functional Group Transformations: Subsequent functional group transformations, such as methylation and methoxylation, are performed to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazocin ring, potentially opening it to form simpler structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxadiazocin ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzoic acid derivatives, while reduction can produce simpler amine or alcohol derivatives.

Scientific Research Applications

10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and oxadiazocin ring system allow it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenol: A simpler compound with a single methoxy group on a phenol ring.

    4-Methoxyphenylboronic acid: Contains a methoxy group and a boronic acid functional group.

    2,6-Di-tert-butyl-4-methoxyphenol: Known for its antioxidant properties.

Uniqueness

10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is unique due to its fused oxadiazocin ring system, which imparts distinct chemical and physical properties

Properties

IUPAC Name

6-methoxy-10-(3-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19-11-15(14-8-5-9-16(24-3)17(14)25-19)20-18(22)21(19)12-6-4-7-13(10-12)23-2/h4-10,15H,11H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAQXATZCSJOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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